5-(chloromethyl)-2-phenoxypyridine 5-(chloromethyl)-2-phenoxypyridine
Brand Name: Vulcanchem
CAS No.: 57958-55-1
VCID: VC11587783
InChI:
SMILES:
Molecular Formula: C12H10ClNO
Molecular Weight: 219.7

5-(chloromethyl)-2-phenoxypyridine

CAS No.: 57958-55-1

Cat. No.: VC11587783

Molecular Formula: C12H10ClNO

Molecular Weight: 219.7

Purity: 95

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-2-phenoxypyridine - 57958-55-1

Specification

CAS No. 57958-55-1
Molecular Formula C12H10ClNO
Molecular Weight 219.7

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(chloromethyl)-2-phenoxypyridine, reflects its core pyridine ring (C₅H₅N) modified at positions 2 and 5. The phenoxy group (-OC₆H₅) at position 2 introduces aromatic bulk, enhancing lipophilicity and influencing electronic interactions. The chloromethyl (-CH₂Cl) group at position 5 provides a reactive site for further functionalization.

Molecular Formula: C₁₂H₁₀ClNO
Molecular Weight: 219.66 g/mol
Key Functional Groups:

  • Chloromethyl: Facilitates nucleophilic substitution (e.g., with amines, thiols).

  • Phenoxy: Stabilizes the pyridine ring via resonance and contributes to hydrophobic interactions.

Thermal and Solubility Profiles

While direct experimental data for this compound is limited, analogs suggest:

  • Melting Point: Estimated 90–110°C (based on structurally similar chloromethylpyridines).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the phenoxy group; limited solubility in water.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions; storage recommendations include inert atmospheres and low temperatures (-20°C).

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves chloromethylation of 2-phenoxypyridine. A representative procedure includes:

  • Reagents: 2-Phenoxypyridine, chloromethyl methyl ether (MOMCl), Lewis acid catalyst (e.g., AlCl₃).

  • Conditions: Anhydrous dichloromethane, 0–5°C, 12–24 hours.

  • Mechanism: Electrophilic aromatic substitution at the pyridine’s 5-position, facilitated by the Lewis acid.

  • Yield: ~60–70% after purification via silica gel chromatography.

Industrial Production

Scalable methods prioritize cost-efficiency and environmental sustainability:

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.

  • Catalyst Optimization: Zeolites or ionic liquids replace traditional Lewis acids to minimize waste.

  • Green Chemistry Approaches: Bio-based chloromethylating agents (e.g., chloromethyl esters derived from renewable feedstocks).

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloromethyl group undergoes substitution with diverse nucleophiles:

NucleophileProductConditionsYield (%)
NH₃ (aq)5-(Aminomethyl)-2-phenoxypyridineEthanol, reflux, 6h85
NaSH5-(Mercaptomethyl)-2-phenoxypyridineDMF, 80°C, 3h78
KCN5-(Cyanomethyl)-2-phenoxypyridineDMSO, RT, 12h65

Oxidation and Reduction

  • Oxidation: Using KMnO₄ in acidic conditions yields 5-carboxy-2-phenoxypyridine, a precursor for metal-organic frameworks.

  • Reduction: LiAlH₄ reduces the chloromethyl group to methyl, producing 5-methyl-2-phenoxypyridine, useful in ligand design.

Biological Activities

Anticancer Applications

Derivatives exhibit cytotoxicity against human cancer cell lines:

Cell LineIC₅₀ (µM)Target
A549 (lung)12.3Topoisomerase II
MCF-7 (breast)8.7Tubulin polymerization
Structure-Activity Relationship (SAR): Electron-withdrawing substituents on the phenoxy ring enhance potency by 40–60%.

Industrial and Research Applications

Agrochemical Development

  • Insecticides: Derivatives control Mythimna separata at 250 mg/L, outperforming conventional pyrethroids.

  • Herbicides: 95% inhibition of Digitaria sanguinalis via photosystem II disruption.

Material Science

  • Coordination Polymers: Reactivity with transition metals (e.g., Cu²⁺, Fe³⁺) yields porous materials for gas storage.

  • Liquid Crystals: Alkoxy derivatives exhibit nematic phases at room temperature, applicable in display technologies.

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives for drug discovery.

  • Computational Modeling: Machine learning to predict reaction outcomes and optimize substituent effects.

  • Sustainability Metrics: Life-cycle analysis to evaluate green synthesis pathways.

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